4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine
Description
4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine is a complex organic compound that belongs to the benzoimidazole family. This compound is characterized by its unique structure, which includes a benzoimidazole core, a benzyl group, and a morpholine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C20H23N3O |
|---|---|
Molecular Weight |
321.4g/mol |
IUPAC Name |
4-[2-(2-benzylbenzimidazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C20H23N3O/c1-2-6-17(7-3-1)16-20-21-18-8-4-5-9-19(18)23(20)11-10-22-12-14-24-15-13-22/h1-9H,10-16H2 |
InChI Key |
HCVXPECGMMSMNT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the benzyl group: This step involves the alkylation of the benzoimidazole core with benzyl halides in the presence of a base such as potassium carbonate.
Attachment of the morpholine moiety: The final step is the nucleophilic substitution reaction where the benzoimidazole derivative reacts with 2-chloroethylmorpholine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides for alkylation, chloroethylmorpholine for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzoimidazole compounds.
Scientific Research Applications
4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-1H-benzoimidazole: Lacks the morpholine moiety, which may affect its biological activity.
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole: Lacks the benzyl group, which may influence its chemical properties.
Uniqueness
4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine is unique due to the presence of both the benzyl and morpholine groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
